Methylstenbolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Muscle Growth Mechanisms

Methylstenbolone's strong anabolic properties have made it a research tool to understand the mechanisms behind androgenic effects on muscle hypertrophy (muscle growth) and protein synthesis. Researchers can use Methylstenbolone to study the cellular pathways involved in muscle building and how androgens influence these processes [Source: Buy Methylstenbolone | 6176-38-1 - Smolecule ].

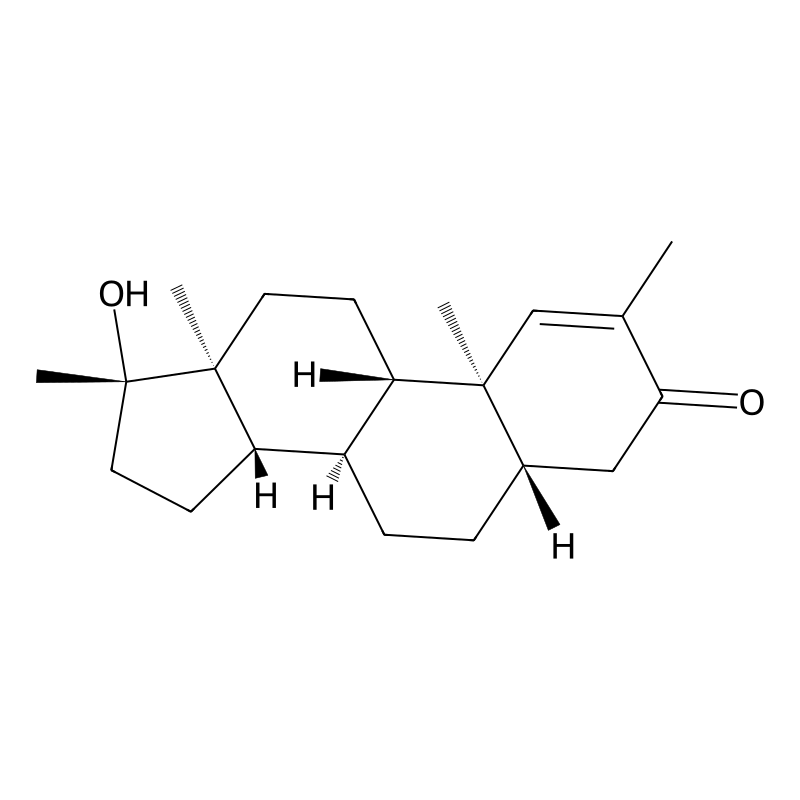

Methylstenbolone, scientifically known as 2,17α-dimethyl-5α-androst-1-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is characterized by a 17α-methylation, which enhances its oral bioavailability and potency as an anabolic agent. Methylstenbolone is primarily marketed as a dietary supplement for muscle building and performance enhancement, although it has not been officially approved for medical use. Its structural formula is with a molar mass of approximately 316.485 g/mol .

- Oxidation: This can occur at the hydroxyl group, potentially transforming it into a ketone.

- Reduction: Double bonds in the steroid structure can be reduced to single bonds.

- Substitution: Halogenation and other substitution reactions can take place at different positions on the steroid nucleus.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and bromine or chlorine for substitution reactions .

Methylstenbolone exhibits significant anabolic activity by binding to androgen receptors in muscle and other tissues. This interaction stimulates protein synthesis and muscle growth while inhibiting catabolic processes. Its bioavailability is reported to be around 98%, indicating efficient absorption when administered orally . Research has also identified methylstenbolone as having potential anti-inflammatory properties, although it is primarily recognized for its anabolic effects .

The synthesis of methylstenbolone typically begins with dihydrotestosterone and involves several steps:

- Methylation: The introduction of methyl groups at the 2 and 17 positions using strong bases and methylating agents.

- Rearrangement: Structural modifications to achieve the desired steroid configuration.

- Purification: Techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.

Industrial production mirrors laboratory methods but is optimized for higher yields and purity levels .

Methylstenbolone is primarily used in bodybuilding and athletic performance enhancement due to its potent anabolic properties. It has been marketed as a dietary supplement despite legal restrictions in many jurisdictions. Additionally, it has been explored in research settings for its potential therapeutic applications in conditions requiring anabolic effects, although it remains unapproved for medical use

Methylstenbolone shares structural similarities with several other anabolic-androgenic steroids. Here are some comparable compounds: Methylstenbolone is unique among these compounds due to its specific structural modifications that enhance oral bioavailability and its classification as a designer steroid rather than a medically approved substance .Compound Name Structural Features Unique Aspects Dihydrotestosterone Natural androgen; no methylation Primary male sex hormone Methasterone 17α-methylated; similar anabolic effects Often used in performance enhancement Methyl-1-testosterone 17α-methylated; potent anabolic agent Known for rapid muscle gains Mestanolone 17α-methylated; used in clinical settings Approved for certain medical conditions

IUPAC Nomenclature and Chemical Identifiers

Methylstenbolone is formally known by its International Union of Pure and Applied Chemistry (IUPAC) name as (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one [2]. Alternative IUPAC nomenclature includes (5α,17β)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one, which more clearly indicates the stereochemical configuration at key positions [3]. The compound is also systematically identified as 2,17α-dimethyl-δ1-4,5α-dihydrotestosterone (2,17α-dimethyl-δ1-DHT) or 2,17α-dimethyl-5α-androst-1-en-17β-ol-3-one [1].

Methylstenbolone is registered with the Chemical Abstracts Service (CAS) under the number 6176-38-1 [2] [6]. Additional chemical identifiers include the European Community (EC) Number 977-094-3, ChEBI ID CHEBI:79535, and the DSSTox Substance ID DTXSID301045943 [6]. The molecular formula of methylstenbolone is C21H32O2, corresponding to a monoisotopic mass of 316.240230 and an average mass of 316.485 daltons [3] [2].

The compound's unique chemical structure is further characterized by its InChI (International Chemical Identifier) key TVTSDURKYARCML-IYRCEVNGSA-N, which provides a standardized digital representation of the chemical structure that enables precise electronic identification across various chemical databases and literature [5].

Stereochemical Configuration and Chiral Centers

Methylstenbolone possesses a complex stereochemical configuration with seven defined stereocenters [3]. The molecule exhibits the characteristic steroid backbone with a specific three-dimensional arrangement that determines its biological and chemical properties [2]. The stereochemical configuration is denoted in the IUPAC name as (5S,8R,9S,10S,13S,14S,17S), indicating the absolute configuration at each of these carbon positions [2] [4].

The 5α configuration refers to the hydrogen atom at position 5 being oriented below the plane of the steroid nucleus (alpha orientation), which creates the characteristic flat structure of the A/B ring junction in the molecule [1] [3]. The 17β designation indicates that the hydroxyl group at position 17 is oriented above the plane of the steroid nucleus (beta orientation) [3]. This specific stereochemical arrangement at position 17 is critical for the compound's chemical properties [6].

The methyl groups at positions 2 and 17 also have defined stereochemical orientations, with the 17α-methyl group positioned below the plane of the steroid nucleus [1]. These specific stereochemical features create a unique three-dimensional structure that distinguishes methylstenbolone from related compounds and influences its physicochemical properties [2] [5].

Comparative Structural Analysis with Analogous Compounds

Methylstenbolone is structurally related to several other steroid compounds but possesses distinct modifications that differentiate it from its analogs [1]. It is the 17α-methylated derivative of stenbolone, as well as the δ1-isomer of methasterone (2α,17α-dimethyl-DHT) [1] [16]. The presence of the 1,2-double bond (δ1) and the 2-methyl group are key structural features that distinguish methylstenbolone from other related compounds [1].

When compared to dihydrotestosterone (DHT), methylstenbolone contains additional methyl groups at positions 2 and 17, as well as a double bond between carbons 1 and 2 [1] [16]. These modifications significantly alter the compound's chemical behavior and stability [16]. Related anabolic-androgenic steroids include mestanolone and methyl-1-testosterone, which share similar structural features but differ in specific substitution patterns [1].

In comparison to other 17α-alkylated testosterone derivatives, methylstenbolone belongs to the 4,5α-reduced/dihydrogenated subclass, characterized by the reduction of the A-ring at positions 4 and 5 [16]. This structural feature distinguishes it from 19-demethylated testosterone derivatives (19-nortestosterone compounds) and 17α-ethynylated/vinylated testosterone derivatives [16].

The structural comparison with boldenone (δ1-testosterone) reveals that methylstenbolone contains additional methyl groups and a 5α-reduced configuration, which significantly alters its chemical properties and reactivity patterns [16]. These structural differences account for the unique physicochemical profile of methylstenbolone compared to other analogous steroid compounds [1] [16].

Physical Properties and Characteristics

Melting Point, Physical State, and Organoleptic Properties

Methylstenbolone exists as a solid at room temperature, appearing as a white to yellow crystalline powder [8] [9]. The compound exhibits a well-defined melting point range of 158-161°C, which is characteristic of its high-purity crystalline form [8] [9]. This relatively high melting point is indicative of the compound's rigid steroid backbone and the presence of intermolecular hydrogen bonding through the 17β-hydroxyl group [8].

The physical state of methylstenbolone is consistent with other steroid compounds of similar molecular weight and functional group composition [9]. In its pure form, the compound presents as a solid with defined crystalline characteristics that influence its handling and processing properties [8].

Regarding organoleptic properties, methylstenbolone is reported to have no distinctive odor according to available safety data [8]. This lack of notable olfactory characteristics is common among many steroid compounds with similar structures [8] [9]. The color variation from white to yellow may depend on the purity level and specific crystallization conditions employed during synthesis and purification processes [8].

Solubility Parameters in Various Solvent Systems

The solubility behavior of methylstenbolone is governed by its molecular structure, particularly the presence of both polar and nonpolar regions within the molecule [13]. The compound contains a hydrophobic steroid backbone with a polar 17β-hydroxyl group and a 3-keto functionality, resulting in amphiphilic characteristics that influence its solubility in different solvent systems [13] [17].

Solubility parameters can be evaluated using the Hildebrand solubility parameter (δ), which is the square root of the heat of evaporation normalized by the specific volume [13]. Compounds with similar solubility parameter values are more likely to be miscible or soluble in each other [13]. For steroid compounds like methylstenbolone, the Hildebrand solubility parameter typically falls within the range of 19-23 MPa1/2, indicating moderate polarity [13] [17].

In practice, methylstenbolone demonstrates limited water solubility due to its predominantly hydrophobic structure [13]. It exhibits better solubility in organic solvents of moderate polarity, such as alcohols (methanol, ethanol), acetonitrile, and dimethyl sulfoxide [17]. The compound shows excellent solubility in nonpolar solvents like chloroform and dichloromethane, which are often used for extraction and purification processes [13] [17].

The relative energy difference (RED), calculated as Ra/Ro (where Ra is the distance between solubility parameters and Ro is the radius of the solubility sphere), provides a quantitative measure of solvent quality [17]. Solvents with RED values less than 1.0 are generally good solvents for compounds with similar structural characteristics to methylstenbolone [17].

Thermal Stability and Degradation Patterns

Methylstenbolone demonstrates moderate thermal stability under normal conditions but undergoes degradation when exposed to elevated temperatures for extended periods [8] [22]. The compound remains stable at room temperature but begins to show signs of decomposition as temperatures approach its melting point range of 158-161°C [8] [9].

Studies on the thermal stability of similar steroid compounds suggest that methylstenbolone would exhibit a sharp drop in stability at temperatures above 45°C, with significant degradation occurring at 50°C and above [22]. When subjected to thermal stress, the compound may undergo various degradation pathways, including oxidation of the 3-keto group, dehydration of the 17β-hydroxyl group, and potential rearrangement of the steroid backbone [22].

The thermal degradation kinetics of methylstenbolone follow first-order reaction patterns, with the half-life decreasing exponentially as temperature increases [22]. The presence of the 17α-methyl group provides some protection against thermal degradation compared to non-methylated analogs, contributing to the compound's relative stability [22] [8].

Under prolonged heating, methylstenbolone may undergo structural transformations that affect its chemical properties and reactivity [8]. The compound is particularly sensitive to degradation in the presence of oxygen at elevated temperatures, leading to oxidation products that can be detected through spectroscopic methods [22]. Storage recommendations typically include keeping the compound in a cool, dry environment, protected from light and oxygen to maintain its stability and integrity [8] [22].

Chemical Reactivity and Transformation Profiles

Functional Group Reactivity Analysis

Methylstenbolone contains several functional groups that contribute to its chemical reactivity profile [28]. The primary reactive centers include the 3-keto group, the 1,2-double bond (Δ1), and the 17β-hydroxyl group, each exhibiting distinct reactivity patterns [28] [26].

The 3-keto group in the A-ring is an electrophilic center that can undergo nucleophilic addition reactions [28]. This carbonyl functionality can participate in reactions with strong nucleophiles such as hydride sources, organolithium compounds, and amines [28]. Under acidic conditions, the carbonyl group becomes more electrophilic due to protonation, enhancing its reactivity toward nucleophilic attack [28].

The 1,2-double bond (Δ1) in the A-ring represents another reactive site that can undergo addition reactions, including hydrogenation, halogenation, and epoxidation [26]. This unsaturated bond contributes to the compound's ability to participate in conjugate addition reactions when in conjugation with the 3-keto group [28].

The 17β-hydroxyl group serves as a nucleophilic center that can participate in esterification, etherification, and oxidation reactions [26]. This secondary alcohol functionality is relatively hindered due to the adjacent 17α-methyl group, which affects its reactivity and accessibility to reagents [26] [28].

The methyl groups in methylstenbolone, particularly at positions 2 and 17α, are generally unreactive under most conditions [26]. These alkyl substituents primarily influence the steric environment around the reactive centers rather than participating directly in chemical transformations [26]. However, the C-H bonds adjacent to the carbonyl group at position 3 are weakly acidic and can undergo deprotonation with strong bases, potentially initiating condensation reactions [28].

Oxidation-Reduction Behavior in Various Conditions

Methylstenbolone exhibits characteristic oxidation-reduction behavior centered primarily around its functional groups [27]. The 3-keto group can undergo reduction to form the corresponding alcohol, yielding either the 3α-hydroxy or 3β-hydroxy derivatives depending on the reducing agent and reaction conditions [27]. Studies have identified 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol and 2α,17α-dimethyl-5α-androst-1-ene-3β,17β-diol as major reduction products [18].

The reduction of the 3-keto group typically occurs with hydride reducing agents such as lithium aluminum hydride or sodium borohydride, with the stereoselectivity of the reaction influenced by the approach of the reducing agent relative to the steroid plane [27]. Catalytic hydrogenation can reduce both the carbonyl group and the 1,2-double bond, leading to saturated derivatives [27].

Oxidation reactions of methylstenbolone primarily target the 17β-hydroxyl group, which can be oxidized to a ketone using reagents such as Jones' reagent (chromium trioxide in acidic conditions) . The oxidation of the 17β-hydroxyl group proceeds through standard alcohol oxidation mechanisms, with the reaction rate influenced by the steric hindrance imposed by the adjacent 17α-methyl group [27].

Under more aggressive oxidative conditions, methylstenbolone can undergo hydroxylation at various positions, including C-6, C-16, and C-20, as observed in metabolic studies [18]. These hydroxylation reactions represent important transformation pathways that alter the compound's chemical properties and reactivity [18].

The 1,2-double bond can undergo oxidative cleavage with strong oxidizing agents such as potassium permanganate, leading to ring-opening products . However, this reaction typically requires harsh conditions due to the stability of the conjugated system formed by the double bond and the 3-keto group [27].

Structural Transformations Under Chemical Stress

When subjected to chemical stress, methylstenbolone undergoes various structural transformations that alter its molecular architecture [14] [24]. Under acidic conditions, the compound can experience dehydration of the 17β-hydroxyl group, leading to the formation of unsaturated derivatives with a double bond at the 17-position [24]. This transformation is facilitated by the tertiary nature of the carbon bearing the hydroxyl group and the presence of the 17α-methyl substituent [24].

Alkaline conditions can promote base-catalyzed reactions, including epimerization at chiral centers adjacent to the carbonyl group [24]. The 3-keto group can undergo aldol condensation reactions in the presence of strong bases, potentially leading to ring expansion or contraction depending on the specific conditions employed [24] [28].

Exposure to strong oxidizing agents results in hydroxylation at various positions of the steroid skeleton [14]. Studies have identified multiple hydroxylated derivatives, including 2,17α-dimethyl-7α,17β-dihydroxy-5α-androst-1-en-3-one, 2,17α-dimethyl-15β,17β-dihydroxy-5α-androst-1-en-3-one, and 2,17α-dimethyl-6α,9α,17β-trihydroxy-5α-androst-1-en-3-one [14]. These hydroxylation reactions represent important transformation pathways that significantly alter the compound's chemical properties [14].

Under thermal stress combined with oxidative conditions, methylstenbolone can undergo D-ring rearrangement, particularly in acidic environments [8]. This structural reorganization affects the stereochemistry and conformation of the molecule, potentially leading to novel derivatives with altered chemical properties [8] [14].

Microbial transformation studies have revealed additional structural modifications, including the conversion of the 17α-methyl group to a hydroxymethyl functionality, as observed in the formation of 2-methyl-17β-hydroxy-17α-(hydroxymethyl)-5α-androst-1-en-3-one [14]. These biotransformation pathways demonstrate the susceptibility of methylstenbolone to enzymatic modifications that target specific structural features of the molecule [14].

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structural details of methylstenbolone [18] [19]. Proton (1H) NMR analysis of methylstenbolone reveals characteristic signals that correspond to its structural features [18]. The methyl groups at positions 2 and 17α typically appear as singlets in the range of δ 0.8-1.2 ppm, with the 17α-methyl group often appearing at approximately δ 0.8 ppm due to the shielding effect of the steroid nucleus [18] [19].

The olefinic proton at position 1 generates a distinctive signal in the range of δ 5.5-6.0 ppm, which serves as a diagnostic marker for the presence of the Δ1 double bond in the structure [18]. The proton attached to the carbon bearing the 17β-hydroxyl group typically appears as a multiplet at approximately δ 3.5-4.0 ppm, with the exact chemical shift influenced by the stereochemical environment [18] [19].

Carbon-13 (13C) NMR spectroscopy provides complementary information about the carbon skeleton of methylstenbolone [18]. The carbonyl carbon at position 3 generates a characteristic signal at approximately δ 200 ppm, while the olefinic carbons at positions 1 and 2 typically appear in the range of δ 120-140 ppm [18]. The carbon bearing the 17β-hydroxyl group usually resonates at approximately δ 80-85 ppm, with the exact value dependent on the specific stereochemical environment [18] [19].

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been employed to establish connectivity patterns and confirm the structural assignments of methylstenbolone and its metabolites [18] [19]. These advanced NMR methods have been particularly valuable in characterizing the stereochemical configuration at various positions within the molecule [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of methylstenbolone, aiding in its identification and structural characterization [19] [20]. Under electron ionization (EI) conditions, the trimethylsilyl (TMS) derivative of methylstenbolone exhibits a molecular ion peak at m/z 460, corresponding to the bis-O-TMS derivative [20].

Characteristic fragmentation patterns include diagnostic ions resulting from the cleavage of the B-ring, producing fragments at m/z 220, m/z 208, and m/z 193 [20]. The fragment at m/z 193 is believed to arise from the loss of a methyl radical from the m/z 208 ion [20]. A distinctive fragment at m/z 143 is characteristic of 17β-hydroxy, 17α-methyl steroids with trimethylsilyl derivatives, serving as a key diagnostic marker for methylstenbolone identification [20].

Gas chromatography-mass spectrometry (GC-MS) analysis of methylstenbolone and its metabolites has revealed specific ion transitions that are useful for detection and quantification purposes [19]. For the parent compound, the precursor ion at m/z 316.24 fragments to produce product ions at m/z 255.0 and m/z 173.0 under collision energies of 10-30 eV .

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has been employed to detect and characterize methylstenbolone metabolites in biological samples [18] [23]. This technique has enabled the identification of up to 40 different metabolites, primarily as glucuronic acid conjugates, demonstrating the extensive biotransformation pathways of the compound [18] [23].

Hydrogen isotope ratio mass spectrometry (IRMS) in combination with high-accuracy/high-resolution mass spectrometry has been utilized to track the metabolic fate of deuterated methylstenbolone, providing valuable insights into its transformation pathways and the formation of long-term metabolites [18] [23].

Infrared and UV-Visible Spectroscopy Characteristics

Infrared (IR) spectroscopy provides valuable information about the functional groups present in methylstenbolone [14] [21]. The IR spectrum of methylstenbolone exhibits characteristic absorption bands that correspond to its key structural features [21]. The carbonyl group at position 3 typically produces a strong absorption band in the range of 1730-1750 cm-1, with the exact position influenced by the conjugation with the adjacent double bond [21] [28].

The hydroxyl group at position 17 generates a broad absorption band in the region of 3300-3500 cm-1, corresponding to the O-H stretching vibration [21]. The intensity and exact position of this band are affected by hydrogen bonding interactions and the steric environment around the hydroxyl group [21].

The C=C stretching vibration of the 1,2-double bond typically appears as a medium-intensity band in the region of 1620-1680 cm-1, with the exact position influenced by the conjugation with the carbonyl group [21] [28]. Additional characteristic bands include C-H stretching vibrations (2850-3000 cm-1), C-H bending vibrations (1350-1480 cm-1), and C-O stretching vibrations (1050-1150 cm-1) [21].

Ultraviolet-visible (UV-Vis) spectroscopy reveals the electronic transitions within the methylstenbolone molecule [14]. The conjugated system formed by the 1,2-double bond and the 3-keto group gives rise to a characteristic absorption maximum in the range of 240-250 nm, with the exact position dependent on the solvent system used [14]. This absorption band corresponds to the π→π* transition of the α,β-unsaturated carbonyl chromophore [14].

Infrared ion spectroscopy (IRIS) has emerged as an advanced technique that combines the sensitivity of mass spectrometry with the structural information provided by IR spectroscopy [21]. This method can generate mass-selective fingerprint IR spectra for ions detected in mass spectrometry experiments, offering enhanced capabilities for structural characterization and metabolite identification [21].

X-Ray Crystallographic Analysis and Molecular Geometry

X-ray crystallography provides definitive information about the three-dimensional structure and molecular geometry of methylstenbolone in the solid state [15]. While specific X-ray crystallographic data for methylstenbolone is limited in the literature, studies on related steroid compounds offer insights into its likely crystal structure and molecular packing arrangements [15].

The steroid backbone of methylstenbolone adopts a characteristic conformation with three six-membered rings (A, B, and C) and one five-membered ring (D) fused together [15]. The A/B ring junction in methylstenbolone features a trans configuration due to the 5α orientation, resulting in a relatively flat structure for these rings [15]. The B/C and C/D ring junctions also adopt trans configurations, creating the typical chair-chair-chair-envelope conformation observed in many steroid compounds [15].

X-ray crystallographic studies of steroid molecules have revealed that they typically adopt a lath-shaped structure with approximate dimensions of 20 × 7 × 4 Å [15]. This elongated shape influences the crystal packing arrangement and the intermolecular interactions within the crystal lattice [15].

The 17β-hydroxyl group in methylstenbolone likely participates in hydrogen bonding interactions within the crystal structure, affecting the molecular packing and crystal morphology [15]. The presence of the 17α-methyl group creates steric hindrance that influences the orientation of neighboring molecules in the crystal lattice [15].